molecular formula C8H9NO3 B6201953 3-[(hydroxyamino)methyl]benzoic acid CAS No. 1258540-35-0

3-[(hydroxyamino)methyl]benzoic acid

Cat. No. B6201953
CAS RN: 1258540-35-0
M. Wt: 167.2
InChI Key:
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Description

3-[(Hydroxyamino)methyl]benzoic acid, or 3-HMBA, is a synthetic organic compound with a wide range of applications in biochemistry and physiology. It is a versatile molecule that can be used as an intermediate in the synthesis of several compounds, as well as a tool to investigate the biochemical and physiological effects of compounds.

Scientific Research Applications

3-HMBA has been used in a variety of scientific research applications, including the synthesis of other compounds, such as aminobenzoic acids, and the investigation of the biochemical and physiological effects of compounds. It has also been used as a tool to study the metabolism of drugs, as well as to identify and characterize novel metabolites.

Mechanism of Action

3-HMBA has been found to act as an inhibitor of the enzyme cytochrome P450 2B6. This enzyme is involved in the metabolism of certain drugs, and the inhibition of this enzyme by 3-HMBA can lead to an increase in the concentration of the drug in the body, which can lead to an increase in the therapeutic effects of the drug. Additionally, 3-HMBA has been found to act as an inhibitor of the enzyme cytochrome P450 3A4, which is involved in the metabolism of certain drugs, and the inhibition of this enzyme by 3-HMBA can also lead to an increase in the concentration of the drug in the body.
Biochemical and Physiological Effects
3-HMBA has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450 2B6 and cytochrome P450 3A4, which can lead to an increase in the concentration of certain drugs in the body. Additionally, 3-HMBA has been found to inhibit the enzyme glutathione S-transferase, which can lead to an increase in the concentration of certain drugs in the body. 3-HMBA has also been found to increase the activity of the enzyme glutathione reductase, which can lead to an increase in the concentration of certain drugs in the body.

Advantages and Limitations for Lab Experiments

The use of 3-HMBA in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a versatile molecule that can be used as an intermediate in the synthesis of several compounds, as well as a tool to investigate the biochemical and physiological effects of compounds.
However, there are also some limitations to the use of 3-HMBA in lab experiments. It is a relatively unstable compound, and it is susceptible to oxidation and hydrolysis. Additionally, it is sensitive to light, and it can be degraded by exposure to UV light.

Future Directions

There are a number of potential future directions for the use of 3-HMBA. It could be used in the synthesis of more complex compounds, such as aminobenzoic acids, and it could be used as a tool to investigate the biochemical and physiological effects of compounds. Additionally, it could be used to study the metabolism of drugs, as well as to identify and characterize novel metabolites. It could also be used to study the effects of inhibitors on the enzyme cytochrome P450 2B6 and the enzyme cytochrome P450 3A4, as well as the effects of inhibitors on the enzyme glutathione S-transferase and the enzyme glutathione reductase. Finally, it could be used as a tool to investigate the effects of oxidative stress on cells and tissues.

Synthesis Methods

3-HMBA can be synthesized from the reaction of 3-hydroxybenzoic acid with hydroxylamine hydrochloride in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C for 1-2 hours. The yield of the reaction is typically 70-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(hydroxyamino)methyl]benzoic acid involves the conversion of 3-nitrobenzaldehyde to 3-aminobenzoic acid, followed by the reaction of the resulting amine with hydroxylamine to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Ethanol", "Water" ], "Reaction": [ "Reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde using sodium borohydride in ethanol", "Oxidation of 3-aminobenzaldehyde to 3-aminobenzoic acid using hydrochloric acid and sodium hydroxide", "Reaction of 3-aminobenzoic acid with hydroxylamine hydrochloride in water to form 3-[(hydroxyamino)methyl]benzoic acid" ] }

CAS RN

1258540-35-0

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

0

Origin of Product

United States

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